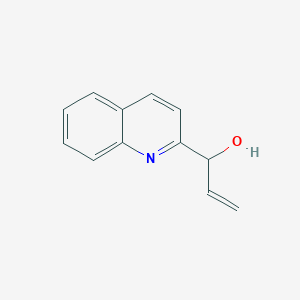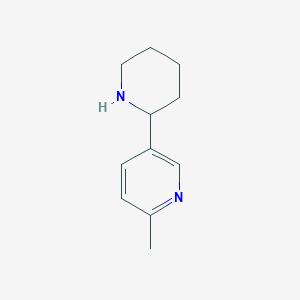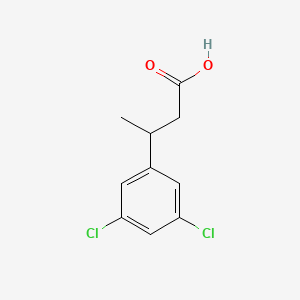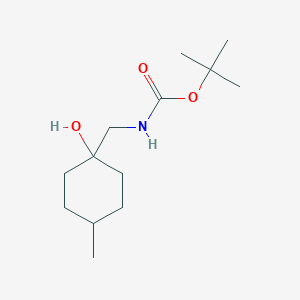
Tert-butyl((1-hydroxy-4-methylcyclohexyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]carbamate is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is commonly used in organic synthesis, particularly as a protecting group for amines due to its stability under various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]carbamate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) . This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .
Industrial Production Methods
Industrial production methods for tert-butyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]carbamate typically involve the use of tert-butyl dicarbonate (Boc2O) and a base such as diisopropylethylamine (DIPEA) or pyridine . The reaction is carried out under anhydrous conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]carbamate undergoes various types of reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd-C).
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: NaOCH3, LiAlH4, RLi (organolithium reagents)
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted carbamates .
Scientific Research Applications
tert-Butyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions . The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine . This property makes it valuable in multi-step synthesis processes where selective deprotection is required .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the cyclohexyl moiety.
N-Boc-hydroxylamine: Contains a hydroxylamine group instead of a cyclohexyl group.
tert-Butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate: A closely related compound with similar properties.
Uniqueness
tert-Butyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]carbamate is unique due to its specific structure, which provides enhanced stability and selectivity in chemical reactions . Its ability to act as a protecting group for amines while being easily removable under mild conditions makes it highly valuable in synthetic chemistry .
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C13H25NO3/c1-10-5-7-13(16,8-6-10)9-14-11(15)17-12(2,3)4/h10,16H,5-9H2,1-4H3,(H,14,15) |
InChI Key |
BZZLFEVQHKNSBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



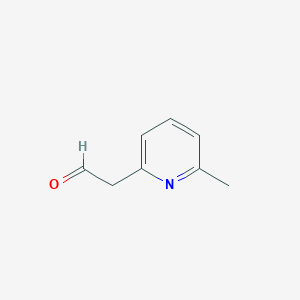

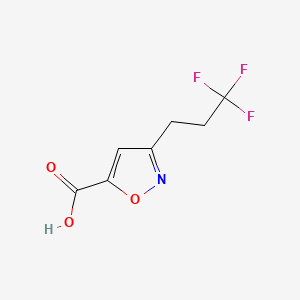
![5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylicacid](/img/structure/B13589645.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13589652.png)
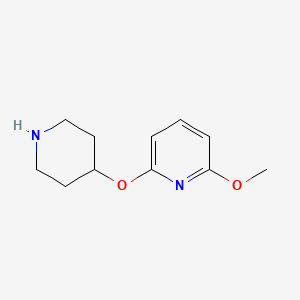

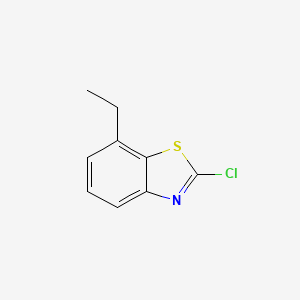
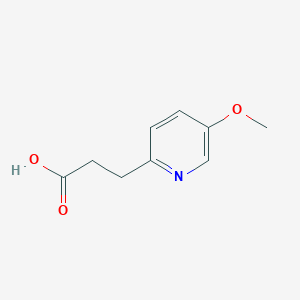
![N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine](/img/structure/B13589687.png)
